6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry. This compound is known for its unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation . The trifluoromethyl group (CF3) in its structure plays a crucial role in tuning its physical, chemical, and physiological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a catalyst-free, three-component reaction in aqueous media. The reaction involves aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . This method offers several advantages, including mild reaction conditions, high yields, and an environmentally benign procedure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the catalyst-free, aqueous synthesis approach mentioned above is promising for large-scale production due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to various biological targets, leading to increased bioactivity . The compound’s stability against metabolic oxidation also contributes to its prolonged activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole
- 6-Amino-4-(4-bromophenyl)-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of the trifluoromethyl group and the pyrano[2,3-c]pyrazole scaffold. This combination imparts enhanced biological activity, increased membrane permeability, and stability against metabolic oxidation, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C20H13F3N4O |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)14-9-5-4-8-12(14)15-13(10-24)18(25)28-19-16(15)17(26-27-19)11-6-2-1-3-7-11/h1-9,15H,25H2,(H,26,27) |
InChI Key |
STCKCFLWYDPOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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